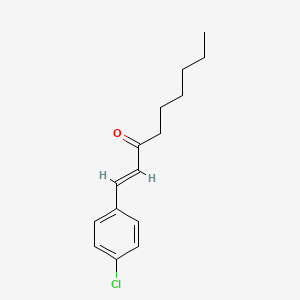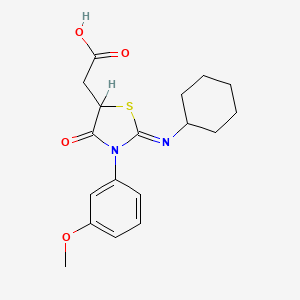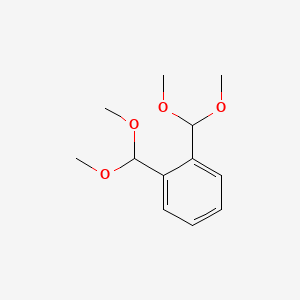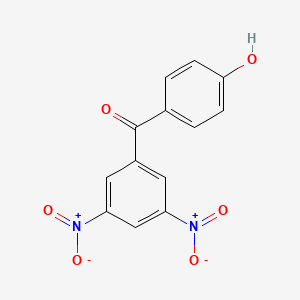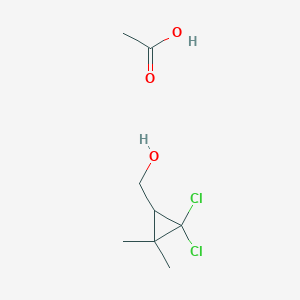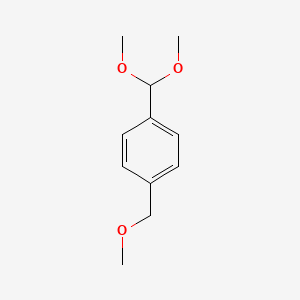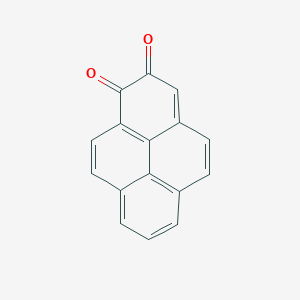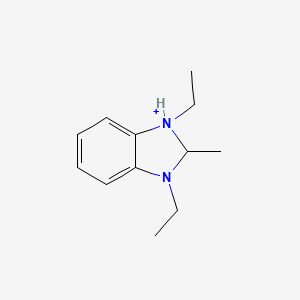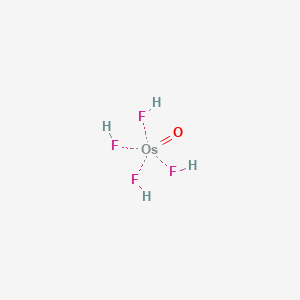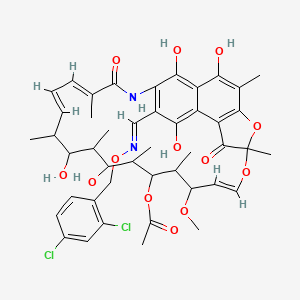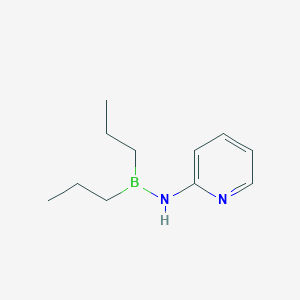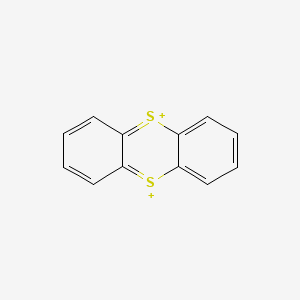
Thianthrene-5,10-diium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thianthrene-5,10-diium is a sulfur-containing heterocyclic compound, characterized by a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. This compound is notable for its unique redox behavior and cationic-state capability, making it a valuable subject in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thianthrene-5,10-diium can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are treated with fuming sulfuric acid and reductants such as zinc or tin(II) chloride . Another method employs sulfur dichloride and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates . Additionally, cross-annulation reactions using aryldithiols and 1,2-dihaloarenes are frequently employed to construct unsymmetric thianthrene structures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been shown to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Thianthrene-5,10-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. Its redox behavior is particularly notable, as it can reversibly transform between bent and planar structures in its neutral and radical cation states, respectively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and tin(II) chloride are frequently used.
Substitution: Electrophilic halogenation using N-halosuccinimides in the presence of TfOH is a common substitution reaction.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique optoelectronic and supramolecular properties .
Applications De Recherche Scientifique
Thianthrene-5,10-diium has a wide range of applications in scientific research:
Chemistry: It is used in the development of organic chemical reactions and as a catalyst in electrophilic halogenations.
Biology: Its redox properties make it a valuable tool in studying electron transfer processes.
Medicine: Thianthrene derivatives are being explored for their potential use in drug development due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of thianthrene-5,10-diium involves its ability to undergo reversible redox transformations. In the presence of TfOH, it forms highly reactive electrophilic halogen thianthrenium species, which are crucial for efficient halogenation processes . These species interact with molecular targets through electron-donation and intersystem crossing, facilitated by the electron-richness and heavy atom effect of sulfur atoms .
Comparaison Avec Des Composés Similaires
Dithianthrene: Similar in structure but differs in its redox behavior and applications.
Selenanthrene: Contains selenium instead of sulfur, leading to different chemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, notable for its planar structure.
Uniqueness: Thianthrene-5,10-diium stands out due to its unique redox behavior, ability to form reactive electrophilic species, and its wide range of applications in various scientific fields. Its sulfur atoms contribute to its electron-richness and heavy atom effect, making it distinct from its oxygen and selenium analogs .
Propriétés
Numéro CAS |
41688-89-5 |
|---|---|
Formule moléculaire |
C12H8S2+2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
thianthrene-5,10-diium |
InChI |
InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/q+2 |
Clé InChI |
MQMIAVIJKLRAAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[S+]=C3C=CC=CC3=[S+]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
